molecular formula C22H17ClFN3O3S2 B2591939 N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252923-82-2

N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2591939
CAS No.: 1252923-82-2
M. Wt: 489.96
InChI Key: PWGGNHBWLJLVTC-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class of heterocyclic acetamides, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen and a 3-[(4-methoxyphenyl)methyl] substituent on the pyrimidinone ring. The sulfanyl bridge (-S-) links the thienopyrimidinone moiety to the acetamide backbone, a feature critical for modulating electronic properties and binding interactions. Such compounds are often explored for enzyme inhibition (e.g., kinase or protease targets) due to their ability to mimic nucleotide or peptide substrates .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3S2/c1-30-15-5-2-13(3-6-15)11-27-21(29)20-18(8-9-31-20)26-22(27)32-12-19(28)25-17-7-4-14(23)10-16(17)24/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGGNHBWLJLVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-2-fluoroaniline, 4-methoxybenzyl chloride, and thieno[3,2-d]pyrimidine derivatives. The reactions may involve:

    Nucleophilic substitution: To introduce the 4-chloro-2-fluorophenyl group.

    Condensation reactions: To form the thienopyrimidine core.

    Sulfur incorporation: Using thiolating agents to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: To form sulfoxides or sulfones.

    Reduction: To reduce the nitro or carbonyl groups.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological interactions. The presence of a chlorofluorophenyl group and a methoxyphenyl group enhances its lipophilicity and may influence its binding affinity to biological targets. The molecular formula is C19H18ClFN3O2SC_{19}H_{18}ClFN_3O_2S, with a molecular weight of approximately 395.88 g/mol.

Research indicates that compounds with similar structural motifs exhibit significant biological activities. Key areas of biological activity associated with this compound include:

1. Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, the thieno[3,2-d]pyrimidine derivatives have been investigated for their ability to target specific signaling pathways involved in cancer progression. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents.

2. Antimicrobial Effects
Compounds related to N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have also shown significant antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

3. Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in disease pathways. For example, thieno[3,2-d]pyrimidines are known to inhibit kinases and other enzymes that play critical roles in cancer and inflammatory processes.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This step may include cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The chlorofluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
  • Coupling Reactions : The final steps involve coupling the thieno[3,2-d]pyrimidine core with the acetamide functionalities using thioether linkages.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

1. Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their pharmacological or physicochemical distinctions:

Compound Name Key Substituents Biological Activity/Properties Reference
N-(4-Chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 4-Methoxyphenylmethyl, 4-chloro-2-fluorophenyl Hypothesized kinase inhibition; enhanced solubility due to methoxy group Target
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl, 2-(trifluoromethyl)phenyl Increased lipophilicity and metabolic stability due to CF₃ group
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 2-Chloro-4-methylphenyl, 7-phenyl Rigid phenyl substitution may improve target binding affinity
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indolylmethyl-oxadiazole, 5-chloro-2-methylphenyl Demonstrated α-glucosidase inhibition (IC₅₀ = 12.3 µM)
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide 4-Fluorophenyl, 3-methylphenylsulfanyl Orco agonist activity (neural signaling modulation)

Physicochemical Properties

  • LogP Predictions : The target compound’s logP is estimated to be ~3.2 (moderately lipophilic), lower than CF₃-bearing analogues (logP ~4.5) .
  • Melting Points: Thienopyrimidinone derivatives typically exhibit high melting points (>200°C) due to strong intermolecular interactions, as seen in structurally characterized compounds .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article consolidates current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{N 4 chloro 2 fluorophenyl 2 3 4 methoxyphenyl methyl 4 oxo 3H 4H thieno 3 2 d pyrimidin 2 yl}sulfanyl)acetamide}

This structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. In particular, the compound under investigation has shown promising results in inhibiting various cancer cell lines.

  • Mechanism of Action :
    • The compound inhibits key signaling pathways involved in cancer proliferation and survival, particularly those related to the vascular endothelial growth factor receptor (VEGFR) and protein kinase B (AKT) pathways. For instance, a study indicated that similar compounds inhibited VEGFR-2 and AKT with IC50 values of 0.075 μM and 4.60 μM respectively .
  • Cell Viability Assays :
    • In vitro assays using HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines demonstrated that the compound significantly reduced cell viability with IC50 values ranging from 2.15 μM to 3.12 μM depending on the specific derivative tested .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
4-Chloro GroupIncreases potency against cancer cells
4-Methoxy GroupModulates lipophilicity and bioavailability
Thieno[3,2-d]pyrimidineCore structure essential for activity

The presence of electron-withdrawing groups such as chlorine enhances the compound's interaction with target proteins, thereby increasing its efficacy against cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on HepG2 Cells :
    • A detailed study reported a significant apoptosis induction in HepG2 cells treated with the compound. Flow cytometry analysis showed an accumulation of cells in the S phase of the cell cycle, indicating a halt in cellular proliferation .
  • Prostate Cancer Models :
    • In PC-3 models, the compound exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .

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